molecular formula C21H25ClFN3OS2 B2706265 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride CAS No. 1215553-55-1

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride

Cat. No.: B2706265
CAS No.: 1215553-55-1
M. Wt: 454.02
InChI Key: MIDZXJOLSHBWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Research Context

Historical Development of Benzothiazole-Based Medicinal Compounds

Benzothiazole, a bicyclic heterocycle comprising a benzene ring fused to a thiazole moiety, emerged as a pharmacophore in the late 19th century. Initial interest centered on its industrial applications, such as vulcanization accelerators in rubber production. However, the 1950s marked a pivotal shift when researchers recognized its potential in medicinal chemistry. Early studies identified 2-aminobenzothiazole derivatives as antimicrobial agents, spurring systematic investigations into their pharmacological diversity.

The 1990s witnessed a breakthrough with the discovery of riluzole (6-trifluoro-2-benzothiazolamine), the first benzothiazole derivative approved for amyotrophic lateral sclerosis (ALS). Riluzole’s success validated benzothiazoles as viable candidates for central nervous system (CNS) disorders and ignited interest in structural analogs. Subsequent decades saw benzothiazoles explored for antitumor, anti-inflammatory, and antitubercular activities, driven by their ability to modulate enzymatic pathways and receptor interactions.

Table 1: Milestones in Benzothiazole Drug Development
Year Compound Therapeutic Application Key Reference
1996 Riluzole Amyotrophic lateral sclerosis Mortimer et al.
2006 GW 610 (NSC 721648) Antitumor (lung, breast) Wells et al.
2010 Fluorobenzothiazole amides Anti-inflammatory Gupta & Rawat
2023 D4R-targeted benzothiazoles Neuropsychiatric disorders Stone et al.

Position of Fluorinated Benzothiazole Derivatives in Drug Discovery

Fluorine incorporation into benzothiazoles enhances metabolic stability, bioavailability, and target affinity by modulating electronic and steric properties. The 6-fluoro substitution on the benzothiazole nucleus, as seen in the subject compound, is particularly noteworthy. Fluorine’s electronegativity increases the compound’s polarity, improving interactions with hydrophobic enzyme pockets while reducing oxidative degradation.

GW 610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) exemplifies the impact of fluorination. It demonstrated sub-nanomolar potency against breast (MCF-7) and colon (HCT-116) cancer cell lines, attributed to fluorine-induced stabilization of the thiazole ring and enhanced DNA intercalation. Similarly, fluorobenzothiazole amides synthesized by Gupta and Rawat (2010) exhibited 70–85% inhibition of carrageenan-induced paw edema in murine models, surpassing diclofenac in efficacy.

Key Structural Advantages of Fluorination:
  • Enhanced Lipophilicity : Fluorine’s hydrophobic effect improves blood-brain barrier penetration, critical for CNS-targeted agents.
  • Metabolic Resistance : C-F bonds resist cytochrome P450-mediated oxidation, prolonging half-life.
  • Electron-Withdrawing Effects : Stabilize adjacent functional groups, such as amides, against hydrolysis.

Significance of N-Substituted Benzothiazoles in Therapeutic Research

N-substitution on the benzothiazole scaffold enables fine-tuning of pharmacokinetic and pharmacodynamic profiles. The dimethylaminoethyl and p-tolylthio groups in the subject compound exemplify strategic modifications to optimize receptor binding and solubility.

N-Alkyl/Aryl Modifications

Introducing dimethylaminoethyl groups enhances water solubility via tertiary amine protonation under physiological conditions. This modification is evident in D4 receptor-targeted benzothiazoles, where 16f (a dimethylaminoethyl-substituted analog) achieved a brain/plasma AUC ratio >3 in rats, underscoring its CNS bioavailability.

Thioether Linkages

The p-tolylthio moiety in the propanamide chain likely contributes to sulfur-mediated hydrogen bonding with cysteine residues in target enzymes. Jayachandran et al. (2006) demonstrated that thioether-containing benzothiazoles exhibit dual anti-inflammatory and anthelmintic activities, attributed to redox modulation and helminthic tubulin disruption.

Table 2: Structure-Activity Relationships (SAR) of N-Substituted Benzothiazoles
Substituent Biological Activity Mechanism Reference
Dimethylaminoethyl Enhanced CNS penetration Amine protonation Stone et al.
p-Tolylthio Anti-inflammatory COX-2 inhibition Jayachandran
6-Fluoro Antitumor DNA topoisomerase inhibition Wells et al.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3OS2.ClH/c1-15-4-7-17(8-5-15)27-13-10-20(26)25(12-11-24(2)3)21-23-18-9-6-16(22)14-19(18)28-21;/h4-9,14H,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDZXJOLSHBWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Dimethylaminoethyl group : Enhances solubility and biological activity.
  • 6-Fluorobenzo[d]thiazole moiety : Known for its involvement in various pharmacological activities.
  • p-Tolylthio group : Potentially contributes to the compound's biological interactions.

The molecular formula is C19H21ClFN3OSC_{19}H_{21}ClFN_3OS with a molecular weight of approximately 426.0 g/mol.

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : The presence of the benzothiazole ring is associated with antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens, suggesting that this compound may also exhibit similar effects.
  • Anticancer Properties : Compounds containing fluorobenzo[d]thiazole derivatives have shown potential in inhibiting tumor growth through various mechanisms, including kinase inhibition and modulation of cell signaling pathways .

Biological Activity Summary

Activity TypeDescription
AntimicrobialPotential activity against bacteria and fungi; specific effectiveness yet to be fully characterized.
AnticancerMay inhibit specific kinases involved in cancer cell proliferation; further studies needed for validation.
CytotoxicityPreliminary data suggest cytotoxic effects on certain cancer cell lines, warranting further investigation.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial effects of related compounds, showing significant inhibition against Candida albicans and other pathogens at concentrations as low as 50 μg/mL .
  • Anticancer Research : The compound was tested in various cancer cell lines (e.g., MDA-MB-231 for breast cancer). Preliminary results indicated moderate to high cytotoxicity, suggesting potential as an anticancer agent .
  • Kinase Inhibition : Similar compounds have been identified as potent inhibitors of kinases involved in T-cell proliferation, indicating that this compound may also target similar pathways, potentially affecting immune responses .

Future Directions

Further research is necessary to:

  • Elucidate the specific mechanisms by which this compound exerts its biological effects.
  • Conduct detailed pharmacokinetic and pharmacodynamic studies to assess its therapeutic potential in clinical settings.
  • Explore structure-activity relationships (SAR) to optimize efficacy and minimize side effects.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride exhibit significant anticancer properties. The fluorobenzo[d]thiazole ring is often associated with:

  • Inhibition of specific kinases involved in cancer cell signaling pathways.
  • Induction of apoptosis in cancer cells through various mechanisms.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Studies suggest that the presence of the dimethylamino group enhances its interaction with microbial membranes, leading to increased efficacy against bacterial strains.

Neuroprotective Effects

Research into related compounds has demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The ability to cross the blood-brain barrier makes this compound a candidate for further studies in neuropharmacology.

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal investigated the anticancer effects of a structurally similar compound derived from the same benzothiazole framework. It was found to inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Data Table: Biological Activities and Mechanisms

Property Description
Anticancer Inhibits kinase activity; induces apoptosis in cancer cells
Antimicrobial Effective against various bacterial strains; enhances membrane interaction
Neuroprotective Potential for use in neurodegenerative disease therapy; crosses blood-brain barrier

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of N-substituted benzothiazole derivatives. Below is a comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name/ID Benzothiazole Substituent Aminoalkyl Chain Thio-Aryl Group Key Biological Activity/Notes Reference
Target Compound 6-Fluoro 2-(Dimethylamino)ethyl p-Tolyl Hypothesized kinase/CNS modulation* -
SzR-105 (N-(3-(Dimethylamino)propyl)-...) - 3-(Dimethylamino)propyl - Serotonin receptor modulation
Compound 6d (Nitrobenzothiazole-thiadiazole) 6-Nitro - Thiadiazolyl-phenyl VEGFR-2 inhibition (IC₅₀: 0.89 µM)
EP348550A1 Compound 11 (Trifluoromethoxy) 6-Trifluoromethoxy - 3,4,5-Trimethoxyphenyl Patent: Potential anticancer/kinase use
EP348550A1 Compound 3 (Trifluoromethyl) 6-Trifluoromethyl - 4-Methoxyphenyl High yield synthesis (44%)
Compound (3-(Dimethylamino)propyl) 6-Fluoro 3-(Dimethylamino)propyl Phenyl Synonyms listed; no activity data
Compound (Nitro-chlorophenyl) 6-Nitro 3-(Dimethylamino)propyl 4-Chlorophenyl Structural analog; no reported activity

Key Observations

Benzothiazole Substituents: Electron-withdrawing groups (e.g., 6-F, 6-NO₂, 6-CF₃) enhance metabolic stability and binding affinity to hydrophobic pockets in targets like VEGFR-2 .

Aminoalkyl Chains: 2-(Dimethylamino)ethyl (target) vs. 3-(dimethylamino)propyl (): Shorter chains may reduce off-target interactions but affect solubility.

Thio-Aryl Groups :

  • p-Tolyl (target) introduces moderate hydrophobicity, while substituted aryl groups (e.g., 3,4,5-trimethoxyphenyl in EP348550A1) may enhance π-π stacking in kinase active sites .

Biological Activity: Compound 6d () shows potent VEGFR-2 inhibition (IC₅₀: 0.89 µM), suggesting the benzothiazole-thioacetamide scaffold is critical for kinase targeting. SzR-105 () modulates serotonin receptors, indicating dimethylaminoalkyl chains may influence CNS activity.

Table 2: Physicochemical Properties of Selected Analogs

Compound Molecular Weight LogP* Solubility (HCl salt) Synthesis Yield
Target Compound ~450 (est.) ~3.5 High (hydrochloride) Not reported
Compound 6d 482.52 4.1 Moderate 70-90%
EP348550A1 Comp. 3 378.35 2.8 High 44%

*LogP values estimated via computational tools (e.g., PreADMET).

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling fluorobenzo[d]thiazol-2-amine derivatives with dimethylaminoethyl and p-tolylthio moieties. Key steps include:
  • Amide bond formation : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF, THF) under nitrogen .
  • Thioether linkage : Optimize reaction time and temperature (e.g., reflux in toluene/water mixtures) to enhance yield .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water .
    Monitoring : Track progress via TLC (hexane:ethyl acetate, 9:1) and confirm purity via HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to confirm substituent positions (e.g., fluorobenzo[d]thiazole vs. p-tolylthio groups) .
  • FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, thioether C-S ~700 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯F bonds) to confirm stereochemistry .

Q. What strategies ensure stability and solubility during in vitro assays?

  • Methodological Answer :
  • Solubility : Test polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 4–8) with surfactants (e.g., Tween-80) .
  • Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH to identify degradation pathways (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :
  • Kinetic analysis : Use stopped-flow spectroscopy or LC-MS to monitor intermediate formation during reactions (e.g., thiol-disulfide exchange) .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the fluorobenzo[d]thiazole ring, predicting nucleophilic/electrophilic sites .

Q. What approaches are effective for structure-activity relationship (SAR) studies targeting pharmacological activity?

  • Methodological Answer :
  • Analog synthesis : Systematically vary substituents (e.g., replace p-tolylthio with arylthio groups) and assess bioactivity .
  • In vitro assays : Screen analogs for enzyme inhibition (e.g., PFOR enzyme targeting) or cytotoxicity (MTT assay) using cell lines (e.g., HeLa, MCF-7) .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

  • Methodological Answer :
  • High-resolution X-ray diffraction : Compare bond lengths/angles (e.g., C–S in thioether vs. C–N in amide) across polymorphs to validate structural consistency .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking of fluorobenzo[d]thiazole rings) to explain packing variations .

Q. What statistical methods address inconsistencies in biological assay data across studies?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to calculate pooled effect sizes and heterogeneity (I² statistic) .
  • Dose-response modeling : Fit data to Hill equations to compare EC₅₀ values under varying experimental conditions (e.g., serum concentration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.